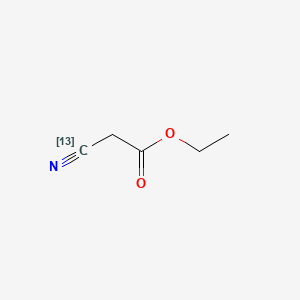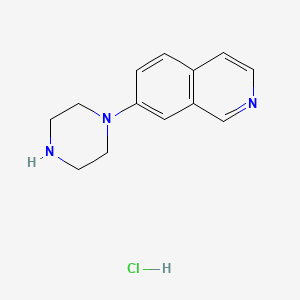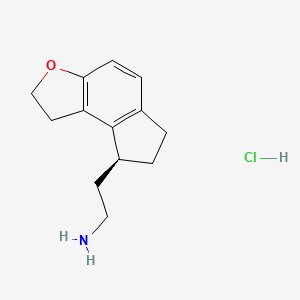
7,8-Dehydro Nalmefene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dehydro Nalmefene (7,8-DHN) is a metabolite of Nalmefene. Nalmefene is an opioid antagonist used to reduce alcohol consumption in adults with alcohol dependence and treat and prevent opioid overdose . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .
Molecular Structure Analysis
The molecular formula of 7,8-Dehydro Nalmefene is C22H34O7 . For Nalmefene, the molecular formula is C21H25NO3 .Chemical Reactions Analysis
Nalmefene is an opioid antagonist, meaning it prevents or reverses the effects of opioids at the mu-opioid receptor .Physical And Chemical Properties Analysis
The molecular weight of 7,8-Dehydro Nalmefene is 410.501 . For Nalmefene, the molecular weight is 339.435 .Applications De Recherche Scientifique
- Duration of Action : Unlike naloxone (which has a short duration), 7,8-Dehydro Nalmefene’s prolonged action surpasses most opioids, making it advantageous for overdose management .
- Safety Data : Although clinical effectiveness data are lacking, its long duration of action makes it appealing for this purpose .
Opioid Overdose Reversal
Alcohol Use Disorder (AUD)
Synthetic Opioid Overdose
Brain Opioid Receptor Occupancy
Comparison with Naloxone
Mécanisme D'action
Target of Action
The primary targets of 7,8-Dehydro Nalmefene are the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor . These opioid receptors are involved in various brain signaling pathways, including the mesolimbic pathway, which plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse .
Mode of Action
As an antagonist, 7,8-Dehydro Nalmefene blocks ligands from binding to the opioid receptor . This prevents opioid molecules from attaching and exerting their effects. Animal studies suggest that kappa-opioid receptor signaling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens .
Biochemical Pathways
7,8-Dehydro Nalmefene affects the cortico-mesolimbic functions, possibly by modulating them . Preclinical studies suggest that 7,8-Dehydro Nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system .
Pharmacokinetics
The pharmacokinetics of 7,8-Dehydro Nalmefene involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40–50% when administered orally . It is metabolized in the liver and has an elimination half-life of approximately 10.8 ± 5.2 hours . The compound is excreted through the kidneys .
Result of Action
The action of 7,8-Dehydro Nalmefene results in the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone, another opioid antagonist used to reverse opioid overdose . In a study of brain receptor occupancy, a 1 mg dose of 7,8-Dehydro Nalmefene blocked over 80% of brain opioid receptors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 7,8-Dehydro Nalmefene involves the conversion of Nalmefene to its dehydro form by removing two hydrogen atoms from the cyclohexene ring.", "Starting Materials": [ "Nalmefene", "Sodium hydride", "Bromine" ], "Reaction": [ "Nalmefene is treated with sodium hydride in dry DMSO to generate the sodium salt of Nalmefene.", "Bromine is added to the reaction mixture to form the 7-bromo derivative of Nalmefene.", "The 7-bromo derivative is then treated with sodium hydride in dry DMSO to form the 7,8-dehydro derivative of Nalmefene." ] } | |
Numéro CAS |
91598-83-3 |
Nom du produit |
7,8-Dehydro Nalmefene |
Formule moléculaire |
C21H23NO3 |
Poids moléculaire |
337.419 |
Nom IUPAC |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |
Clé InChI |
DNMTZPZJQISVPP-MBPVOVBZSA-N |
SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Synonymes |
(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)


![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)




![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)